3-(2-Methoxyphenyl)-3-methylpyrrolidine
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Overview
Description
3-(2-Methoxyphenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group. Pyrrolidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 3-methylpyrrolidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 3-methylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
3-(2-Methoxyphenyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring.
3-Methylpyrrolidine: Lacks the 2-methoxyphenyl group.
2-Methoxyphenylpyrrolidine: Lacks the methyl group on the pyrrolidine ring.
Uniqueness
3-(2-Methoxyphenyl)-3-methylpyrrolidine is unique due to the presence of both the 2-methoxyphenyl group and the methyl group on the pyrrolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-5-3-4-6-11(10)14-2/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
OCIBZPZOMYJSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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